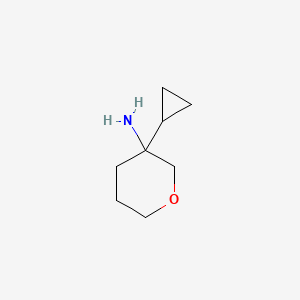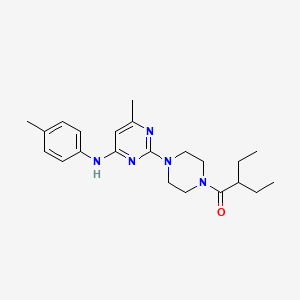
7-Fluoroquinoline-2,4-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Fluoroquinoline-2,4-dicarboxylic acid is a chemical compound with the molecular formula C11H6FNO4 and a molecular weight of 235.16800 . It is also known by other synonyms such as 7-Fluoro-quinoline-2,4-dicarboxylic acid and 7-Fluor-chinolin-2,4-dicarbonsaeure .
Synthesis Analysis
The synthesis of quinolines, including 7-Fluoroquinoline-2,4-dicarboxylic acid, has been a subject of research in recent years . Various methods have been explored, including cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . Some of these methods exploit green and clean syntheses using alternative reaction methods such as microwave, using clay or some other catalyst which could be recycled and reused, one-pot reaction, solvent-free reaction conditions, using ionic liquids, ultrasound promoted synthesis and photocatalytic synthesis (UV radiation) .Molecular Structure Analysis
The molecular structure of 7-Fluoroquinoline-2,4-dicarboxylic acid consists of a quinoline core with a fluorine atom at the 7th position and carboxylic acid groups at the 2nd and 4th positions .Chemical Reactions Analysis
Quinolines, including 7-Fluoroquinoline-2,4-dicarboxylic acid, can undergo a variety of chemical reactions. These include cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . The specific reactions that 7-Fluoroquinoline-2,4-dicarboxylic acid can undergo would depend on the specific conditions and reagents used.Scientific Research Applications
Antimycobacterial Activities
7-Fluoroquinoline derivatives exhibit significant antimycobacterial activities. For instance, certain compounds like 7-(3-(diethylcarbamoyl)piperidin-1-yl)-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid have shown effectiveness against Mycobacterium tuberculosis and multi-drug resistant Mycobacterium tuberculosis both in vitro and in vivo, highlighting their potential as antimycobacterial agents (Senthilkumar, Dinakaran, Yogeeswari, China, Nagaraja, & Sriram, 2009).
Antibacterial Properties
7-Fluoroquinoline derivatives are noted for their potent antibacterial activities. A study on novel antibacterial 8-chloroquinolones found that compounds with 7-fluoroquinoline structure, like 7-(3-aminoazetidin-1-yl)-1-(5-amino-2,4-difluorophenyl)-8-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, exhibited significant antibacterial properties against a range of Gram-positive and Gram-negative bacteria (Kuramoto, Ohshita, Yoshida, Yazaki, Shiro, & Koike, 2003).
Fluoroquinolones in Antibacterial Research
7-Fluoroquinoline-2,4-dicarboxylic acid derivatives, as a part of the larger fluoroquinolone class, have been extensively studied for their antibacterial properties. These compounds often target DNA gyrase, a crucial enzyme in bacteria, making them effective against various bacterial infections (Wolfson & Hooper, 1985).
Synthesis and Structural Analysis
The synthesis and structure-activity relationships of quinolones, including 7-fluoroquinoline derivatives, have been a subject of research. Studies in this area focus on the synthesis of various derivatives and their efficacy as antibacterial agents, shedding light on how structural variations impact their biological activity (Sánchez, Domagala, Hagen, Heifetz, Hutt, Nichols, & Trehan, 1988).
Antioxidative Effects
Research has also explored the antioxidative or prooxidative effects of 7-fluoroquinoline derivatives. A study on 7-chloro-4-hydroxyquinoline and its analogs, including 7-fluoro-4-hydroxyquinoline, investigated their effects against free-radical-initiated peroxidation, revealing potential antioxidative drug applications (Liu, Han, Lin, & Luo, 2002).
Mechanism of Action
While the specific mechanism of action of 7-Fluoroquinoline-2,4-dicarboxylic acid is not mentioned in the search results, quinolines in general are known to interact with bacterial targets, the related enzymes DNA gyrase and topoisomerase IV, both of which are involved in DNA replication . Quinolones form complexes of these enzymes with DNA, complexes that block movement of the DNA-replication fork and thereby inhibit DNA replication .
Future Directions
The future directions of research on 7-Fluoroquinoline-2,4-dicarboxylic acid and similar compounds could involve the development of novel methods of synthesis, studying of reactivity of fluorinated quinolines and their plausible practical applications . There is a growing interest in fluorinated derivatives of quinolines due to their potential applications in various fields .
properties
IUPAC Name |
7-fluoroquinoline-2,4-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6FNO4/c12-5-1-2-6-7(10(14)15)4-9(11(16)17)13-8(6)3-5/h1-4H,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBLIRJURPBDLNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)N=C(C=C2C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Fluoroquinoline-2,4-dicarboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-[[4-[(Z)-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]methyl]phenyl]boronic acid](/img/no-structure.png)


![N-(3-chloro-4-methylphenyl)-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2573253.png)
![2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-phenylacetamide](/img/structure/B2573258.png)
![(1R)-1-[5-(1-Methyl-4-{4-[(3-methylpyridin-2-yl)[(3R)-piperidin-3-yl]carbamoyl]phenyl-1H-pyrazol-5-yl)-2h-1,2,3,4-tetrazol-2-yl]ethyl 2-methylpropanoate](/img/structure/B2573259.png)
![1-(3-methoxypropyl)-9-methyl-4-oxo-N-(m-tolyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2573260.png)

![N-[(4-Fluorophenyl)methyl]-3-[(2-methylpyridin-4-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2573263.png)
![N-(2-carbamoylphenyl)-7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2573264.png)


![2-(4-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)quinoxaline](/img/structure/B2573268.png)